![molecular formula C20H16O3 B3060819 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-29-3](/img/structure/B3060819.png)

3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid

Übersicht

Beschreibung

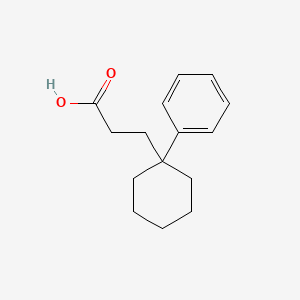

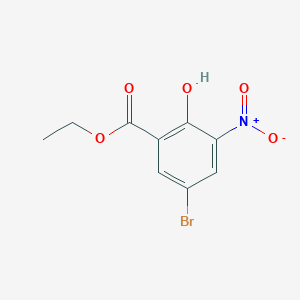

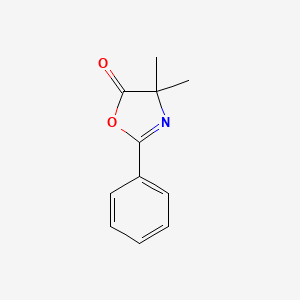

3’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is a unique chemical compound with the empirical formula C20H16O3 . It is a solid substance and its molecular weight is 304.34 . The SMILES string representation of this compound is O=C(O)C1=C(C=CC=C1)C2=CC=CC(OCC3=CC=CC=C3)=C2 .

Molecular Structure Analysis

The molecular structure of 3’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid can be represented by the SMILES string O=C(O)C1=C(C=CC=C1)C2=CC=CC(OCC3=CC=CC=C3)=C2 . This indicates that the compound contains a carboxylic acid group attached to a biphenyl structure, with a benzyloxy group attached to the third carbon of one of the phenyl rings .Physical And Chemical Properties Analysis

3’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is a solid substance . Its empirical formula is C20H16O3 , and its molecular weight is 304.34 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

1. Mixed-Ligand Frameworks and Magnetic Properties

A study by Li et al. (2015) explored the use of isomeric benzenedicarboxylates, including compounds similar to 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, in creating mixed-ligand frameworks. These frameworks exhibited diverse magnetic properties and potential applications in energy storage performances. This research underscores the significance of benzenedicarboxylates in assembling mixed-ligand frameworks with varying orientations of carboxylate groups influencing nucleation, dimensionality, and interpenetration (Li et al., 2015).

2. Photophysical Properties in Lanthanide-Based Coordination Polymers

Sivakumar et al. (2011) investigated aromatic carboxylic acids, including derivatives of 3,5-dihydroxy benzoic acid similar to 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, in the synthesis of lanthanide coordination compounds. These compounds showed interesting photophysical properties, highlighting the role of such aromatic carboxylic acids in developing materials with potential applications in photonics and luminescence (Sivakumar et al., 2011).

3. Synthesis and Properties of Lanthanide 4-Benzyloxy Benzoates

In another study by Sivakumar et al. (2010), 4-benzyloxy benzoic acid derivatives were used to create lanthanide coordination compounds. The research focused on how substituents affect the photoluminescence of these compounds, indicating potential applications in materials science, particularly in the field of luminescent materials (Sivakumar et al., 2010).

4. Supramolecular Networks and Hydrogen Bonding in Monolayers

Dienstmaier et al. (2010) studied the formation of supramolecular networks involving compounds like 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid. Their research revealed insights into packing density and hydrogen bonding in tricarboxylic acid monolayers, suggesting applications in nanotechnology and surface science (Dienstmaier et al., 2010).

Safety and Hazards

According to the safety data sheet from Sigma-Aldrich, 3’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is considered hazardous . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Biochemical Pathways

It’s worth noting that benzoic acid derivatives are known to be involved in various biochemical pathways . For instance, benzoic acid acts as a precursor for many primary and secondary metabolites .

Result of Action

Some 3-phenoxybenzoic acid derivatives were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 3-phenoxybenzoic acid is of great environmental concern due to its endocrine-disrupting activity and widespread occurrence in water and soil . .

Eigenschaften

IUPAC Name |

3-(3-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-10-4-8-16(12-18)17-9-5-11-19(13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSNFJQKKLOTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563623 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893736-29-3 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)

![N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3060744.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B3060747.png)